Lipophilicity (LogP) Differentiation Versus Unsubstituted 1-Ethyl-1H-pyrazole-4-carboxylic Acid
The target compound carries a 3-cyclobutyl substituent that increases predicted LogP to 1.87, compared with 0.93 for the unsubstituted 1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0; MW 140, C₆H₈N₂O₂) . This ~2.0-fold higher LogP value translates to approximately one additional order of magnitude in predicted octanol/water partition coefficient, directly impacting downstream passive membrane permeability and CYP450 susceptibility. The difference arises solely from the cyclobutyl substituent, as both compounds otherwise share the N1-ethyl and C4-carboxylic acid substitution pattern.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.87 (predicted, Leyan computational model) |
| Comparator Or Baseline | 1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0): LogP = 0.93 (Hit2Lead predicted model) |
| Quantified Difference | ΔLogP = +0.94 (~2.0-fold increase; 8.7× higher octanol/water partition coefficient) |
| Conditions | Computational prediction using standard drug-likeness models; target compound data from Leyan; comparator data from Hit2Lead/ChemNavigator database |
Why This Matters
A LogP difference of ~1 unit can determine whether a lead series falls within or outside optimal oral bioavailability space (Lipinski's Rule of Five LogP threshold ≤5), and directly affects the calculated ligand efficiency metrics used to prioritize building block selection.
